

appropriate vehicle control for in vivo ENMD-1068 studies

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Compound of Interest

Compound Name: ENMD-1068

Cat. No.: B607328

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Technical Support Center: In Vivo ENMD-1068 Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control for in vivo studies using **ENMD-1068**, a selective protease-activated receptor 2 (PAR2) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of **ENMD-1068**?

A1: The appropriate vehicle for **ENMD-1068** depends on the desired formulation (solution or suspension) and the route of administration. Due to its likely poor water solubility, **ENMD-1068** requires a vehicle containing solubilizing agents. Based on available data, several formulations can be considered. A common approach for poorly soluble compounds is to first dissolve them in an organic solvent like Dimethyl Sulfoxide (DMSO) and then further dilute this stock in an aqueous-based vehicle for administration.

For intraperitoneal (i.p.) injections, a suspended solution can be prepared. One such formulation consists of DMSO, PEG300, Tween-80, and saline.^[1] Alternatively, clear solutions can be prepared using co-solvents and complexing agents. Examples include formulations with DMSO and SBE- β -CD in saline, or DMSO and corn oil.^[1] In published studies, a "vehicle

control" was used for intraperitoneal injections in mice, implying a formulation designed to solubilize or suspend the compound.

Q2: Why is a vehicle control group essential in my **ENMD-1068** in vivo study?

A2: A vehicle control group is critical for accurately interpreting your experimental results. The vehicle itself, containing components like DMSO, PEG300, Tween 80, or SBE- β -CD, is not biologically inert and can have its own physiological effects.[\[2\]](#)[\[3\]](#)[\[4\]](#) The vehicle control group receives the identical formulation as the experimental group, but without **ENMD-1068**. This allows you to distinguish the effects of **ENMD-1068** from any effects caused by the vehicle components, ensuring that your observed outcomes are directly attributable to the drug.

Q3: What are the potential side effects of the vehicle components?

A3: Each component of a potential vehicle has its own safety profile:

- DMSO: While a powerful solvent, DMSO can cause local irritation and, at high concentrations, may have systemic effects.[\[5\]](#)
- PEG300: Generally considered biocompatible and having low toxicity.[\[2\]](#)[\[6\]](#)[\[7\]](#) However, some studies have shown that low molecular weight PEGs can reduce cell viability.[\[8\]](#)
- Tween 80: A non-ionic surfactant used to increase solubility and stability. High doses administered by gavage can lead to gastrointestinal irritation.[\[9\]](#) In rare cases, injectables containing polysorbate-80 have been associated with anaphylactoid reactions.[\[10\]](#)[\[11\]](#)
- SBE- β -CD (Sulfobutyl ether β -cyclodextrin): A modified cyclodextrin used to enhance the solubility of poorly soluble drugs. It is generally well-tolerated at high doses.[\[12\]](#) However, very high doses may cause reversible vacuolation of kidney tubular cells.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Q4: How does **ENMD-1068** exert its therapeutic effect?

A4: **ENMD-1068** is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[\[15\]](#) By blocking PAR2, **ENMD-1068** has been shown to inhibit the TGF- β 1/Smad2/3 signaling pathway.[\[1\]](#)[\[15\]](#) This mechanism contributes to its anti-inflammatory and anti-fibrotic properties observed in preclinical models of endometriosis and liver fibrosis.[\[16\]](#)[\[15\]](#)

Troubleshooting Guide

Problem	Potential Cause	Troubleshooting Steps
Precipitation of ENMD-1068 in the vehicle upon preparation or during administration.	Inadequate solubilization of the compound.	<ul style="list-style-type: none">- Ensure the initial stock solution in DMSO is fully dissolved before dilution.- Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) in the final formulation.- Consider using a complexing agent like SBE-β-CD to improve solubility.- Prepare the formulation fresh before each use.
Adverse reactions in animals in both the vehicle control and ENMD-1068 treated groups (e.g., skin irritation at the injection site, lethargy).	The vehicle itself may be causing toxicity or irritation.	<ul style="list-style-type: none">- Reduce the concentration of DMSO in the final formulation.- If using Tween 80, consider lowering the concentration to minimize potential irritation.- Evaluate the tolerability of the vehicle alone in a small cohort of animals before proceeding with the full study.- Consider an alternative vehicle formulation with a better-tolerated safety profile.
High variability in experimental results within the same group.	Inconsistent formulation preparation or administration.	<ul style="list-style-type: none">- Ensure precise and consistent preparation of the vehicle and drug formulation for all animals.- Vortex the formulation thoroughly before each injection to ensure a homogenous suspension if applicable.- Standardize the injection technique and volume for all animals.

No observable effect of ENMD-1068 at the expected therapeutic dose.

Poor bioavailability due to suboptimal vehicle formulation.

- Confirm the solubility of ENMD-1068 in the chosen vehicle. - Consider a formulation that enhances absorption, such as one containing SBE- β -CD which has been shown to improve the bioavailability of some drugs.^[12] - Re-evaluate the dosing regimen and route of administration in conjunction with the vehicle selection.

Data Presentation

Table 1: Solubility of **ENMD-1068** Hydrochloride

Solvent	Solubility	Notes
DMSO	200 mg/mL (625.25 mM)	Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent. ^[1]
Water	100 mg/mL (312.63 mM)	Requires sonication. ^[1]

Table 2: Example In Vivo Formulations for **ENMD-1068**

Formulation Type	Components	Preparation Method	Final Concentration	Administration Route
Suspended Solution	DMSO, PEG300, Tween-80, Saline	Add 100 μ L of 50 mg/mL ENMD-1068 in DMSO to 400 μ L of PEG300 and mix. Add 50 μ L of Tween-80 and mix. Add 450 μ L of Saline to reach a final volume of 1 mL.	5 mg/mL	Oral or Intraperitoneal[1]
Clear Solution	DMSO, SBE- β -CD, Saline	Add 100 μ L of 50 mg/mL ENMD-1068 in DMSO to 900 μ L of 20% SBE- β -CD in Saline and mix.	≥ 5 mg/mL	Intraperitoneal[1]
Clear Solution	DMSO, Corn oil	Add 100 μ L of 50 mg/mL ENMD-1068 in DMSO to 900 μ L of Corn oil and mix.	≥ 5 mg/mL	Intraperitoneal[1]

Experimental Protocols

Protocol 1: Preparation of **ENMD-1068** Suspended Solution for Intraperitoneal Injection

- Prepare Stock Solution: Dissolve **ENMD-1068** in 100% DMSO to a concentration of 50 mg/mL. Use sonication to aid dissolution.
- Vehicle Preparation: a. In a sterile microcentrifuge tube, add 400 μ L of PEG300. b. To the PEG300, add 100 μ L of the 50 mg/mL **ENMD-1068** stock solution and mix thoroughly by vortexing. c. Add 50 μ L of Tween-80 to the mixture and vortex again until homogenous. d.

Add 450 μL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.

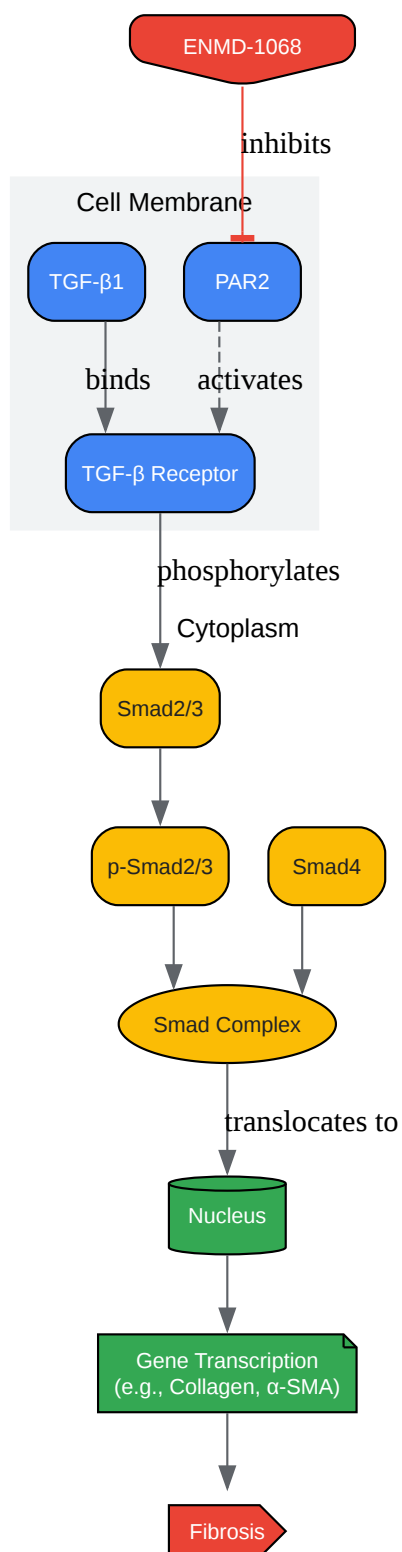
- Vehicle Control Preparation: Follow the same procedure as above, but substitute the **ENMD-1068** stock solution with 100 μL of 100% DMSO.
- Administration: Administer the prepared suspension or vehicle control to the animals via intraperitoneal injection at the desired dosage. Ensure the suspension is well-mixed before drawing it into the syringe.

Protocol 2: Preparation of **ENMD-1068** Clear Solution with SBE- β -CD for Intraperitoneal Injection

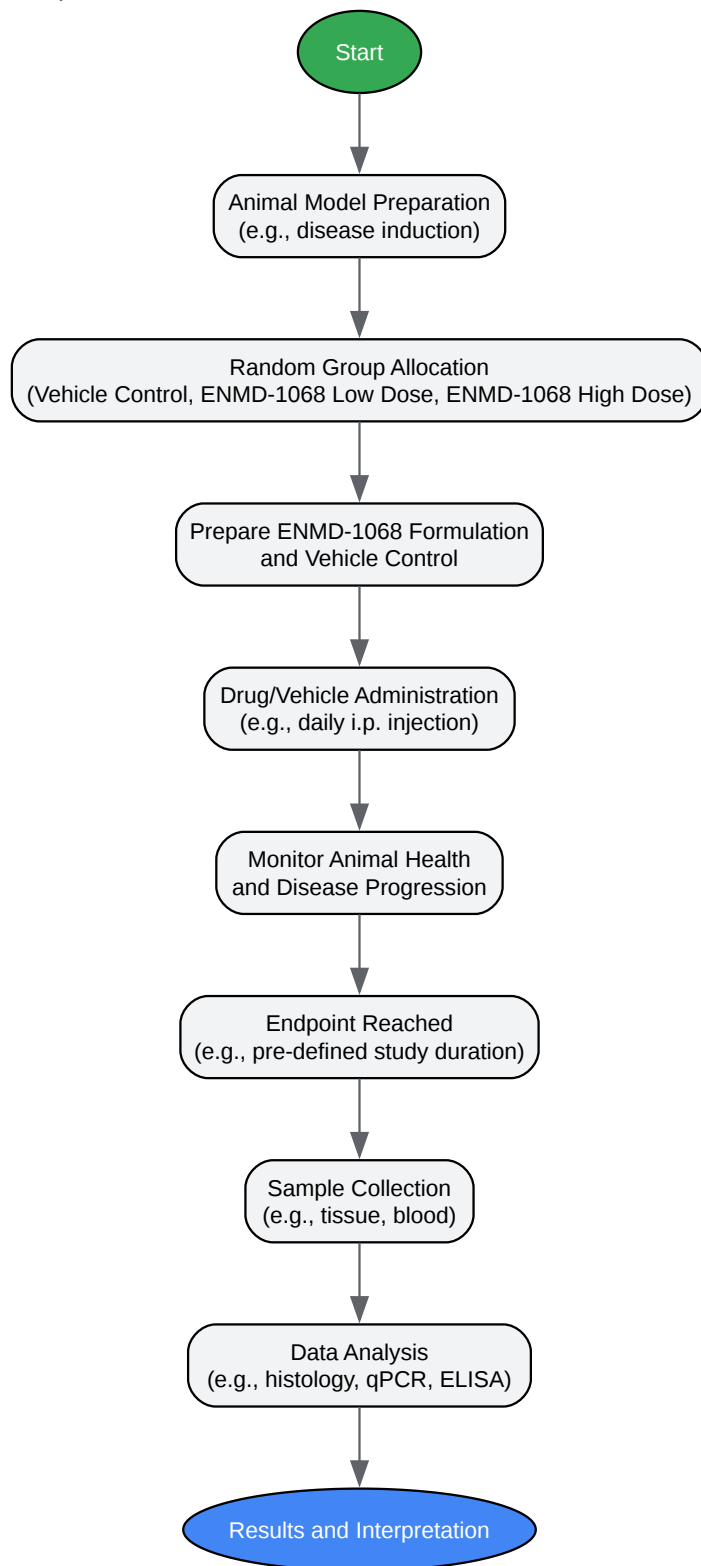
- Prepare 20% SBE- β -CD Solution: Dissolve SBE- β -CD in sterile saline to a final concentration of 20% (w/v).
- Prepare Stock Solution: Dissolve **ENMD-1068** in 100% DMSO to a concentration of 50 mg/mL.
- Drug Formulation: In a sterile microcentrifuge tube, add 900 μL of the 20% SBE- β -CD solution. To this, add 100 μL of the 50 mg/mL **ENMD-1068** stock solution. Mix thoroughly by vortexing until a clear solution is formed.
- Vehicle Control Preparation: In a separate tube, add 900 μL of the 20% SBE- β -CD solution and 100 μL of 100% DMSO. Mix well.
- Administration: Administer the clear solution of **ENMD-1068** or the vehicle control via intraperitoneal injection.

Visualizations

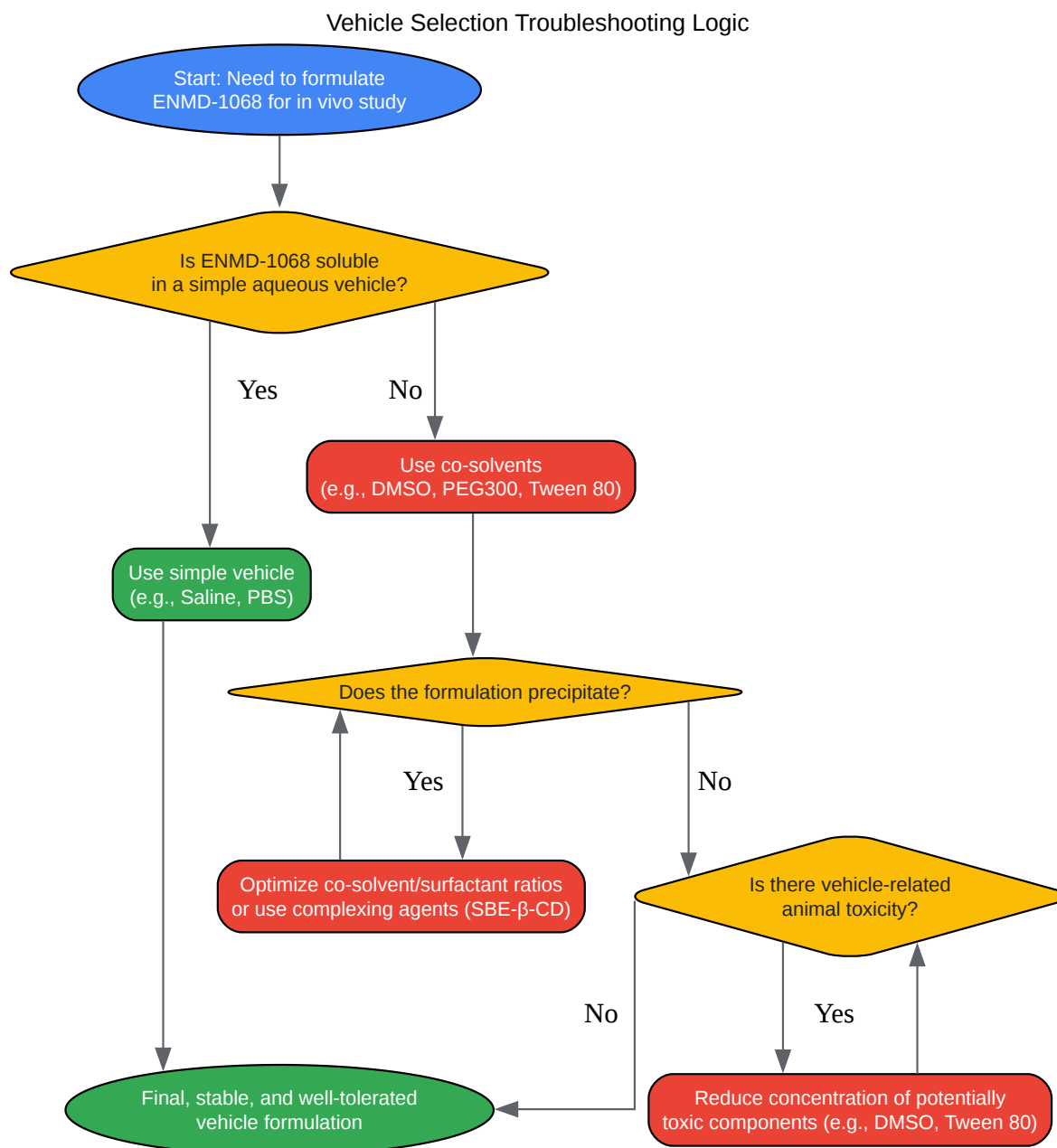
ENMD-1068 Signaling Pathway

[Click to download full resolution via product page](#)Caption: Signaling pathway of **ENMD-1068**.

Experimental Workflow for In Vivo ENMD-1068 Studies

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Caption: In vivo experimental workflow.



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Caption: Troubleshooting vehicle selection.

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